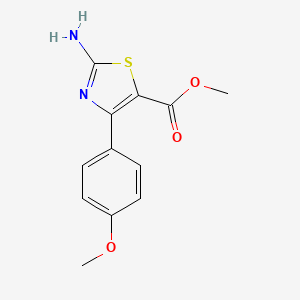

Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate

Vue d'ensemble

Description

Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring, which is known for its significant biological and chemical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxybenzaldehyde with thiourea and ethyl bromoacetate under basic conditions to form the thiazole ring. The reaction is usually carried out in ethanol with a base such as sodium ethoxide, followed by esterification to yield the final product.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance yield and purity. The use of automated reactors and controlled environments ensures consistent production quality. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization and esterification steps.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the carboxylate group, converting it into an alcohol or aldehyde.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate has been extensively studied for its pharmacological properties. The compound is part of a class of thiazole derivatives that have demonstrated notable biological activities, including:

- Antibacterial Activity : Research indicates that this compound exhibits potent antibacterial effects against both Gram-positive and Gram-negative bacteria, such as Staphylococcus epidermidis and Pseudomonas aeruginosa .

- Antifungal Properties : It has also shown effectiveness against fungal strains like Candida glabrata and Candida albicans .

- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating promising results in inhibiting cell proliferation .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the formation of Schiff bases and other complex molecules. Notable applications include:

- Synthesis of Anticancer Agents : this compound has been utilized in multi-component reactions to produce pyrimidine scaffolds, which have shown significant cytotoxicity against several cancer cell lines .

- Development of New Therapeutics : Its structural properties allow it to be modified to create new derivatives with enhanced biological activities .

Interaction Studies

Studies investigating the interactions of this compound with biological targets have revealed its potential as a lead compound for drug development. Techniques such as molecular docking and binding affinity assays are employed to understand its mechanism of action and interactions with proteins and enzymes .

Corrosion Inhibition

Recent studies have explored the use of this compound as a corrosion inhibitor for mild steel in corrosive environments. The compound demonstrated effective inhibition performance, suggesting its potential application in materials science .

Case Studies and Research Findings

Mécanisme D'action

The compound exerts its effects primarily through interactions with biological macromolecules. The thiazole ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the amino and methoxy groups can form hydrogen bonds with active site residues. These interactions can modulate enzyme activity or receptor binding, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

- Methyl 2-amino-4-(3-methoxyphenyl)thiazole-5-carboxylate

- Methyl 2-amino-4-(4-hydroxyphenyl)thiazole-5-carboxylate

- Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate

Comparison: Compared to its analogs, Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This methoxy group can enhance the compound’s solubility and ability to participate in hydrogen bonding, potentially increasing its biological activity and making it a more versatile intermediate in synthetic chemistry.

Activité Biologique

Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique molecular structure, including a thiazole ring, an amino group, and a methoxyphenyl substituent, has shown significant promise in various therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 264.3 g/mol

- CAS Number : 218631-55-1

The presence of functional groups such as the amino group and the carboxylate moiety contributes to its reactivity and potential biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

-

Anticancer Activity :

- In vitro studies have demonstrated that derivatives of the thiazole scaffold exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound showed remarkable growth inhibition against A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer) cells, with IC values in the low micromolar range .

- A specific study highlighted that modifications to the phenyl ring, particularly halogen substitutions, enhanced the anticancer potency of thiazole derivatives .

- Antimicrobial Properties :

- Antiviral Activity :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Modification Type | Impact on Activity |

|---|---|

| Halogen Substitution | Enhances anticancer activity |

| Amino Group Positioning | Affects binding affinity to targets |

| Methoxy Group Positioning | Influences solubility and reactivity |

Studies have indicated that para-substituted phenyl groups tend to enhance cytotoxicity compared to ortho or meta substitutions .

Case Studies

A series of case studies have highlighted the effectiveness of thiazole derivatives in various therapeutic contexts:

- Study on Cancer Cell Lines : In a study evaluating multiple thiazole derivatives against human cancer cell lines, this compound exhibited significant inhibitory effects on cell proliferation, particularly in HT29 cells with an IC of approximately 2.01 µM .

- Antimicrobial Evaluation : Compounds derived from this compound were tested for their antimicrobial efficacy using standard disk diffusion methods, showing promising results against both E. coli and S. aureus strains .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The 2-amino group and ester moiety serve as key sites for nucleophilic substitution:

Amino Group Reactivity

-

Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) in THF produces N-acylated derivatives. For example, treatment with 3-(furan-2-yl)propanoic acid yields N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide .

-

Schiff Base Formation : Condensation with aldehydes (e.g., 4-fluorobenzaldehyde) generates imine derivatives, enhancing bioactivity in anticancer assays .

Ester Group Reactivity

-

Hydrolysis : Alkaline hydrolysis (NaOH/EtOH) converts the methyl ester to a carboxylic acid, enabling further functionalization .

-

Transesterification : Reacts with higher alcohols (e.g., ethanol) under acid catalysis to form ethyl esters .

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group undergoes regioselective electrophilic substitution:

-

Meta-chloro or meta-bromo substitutions significantly improve antiproliferative effects against HT29 and HeLa cell lines (IC₅₀ values < 2.5 μM) .

Oxidation

-

Thiazole Ring : Treatment with KMnO₄ in acidic conditions oxidizes the thiazole sulfur to sulfoxide or sulfone derivatives, altering electronic properties .

-

Methoxy Group : Demethylation with BBr₃ yields phenolic analogs, modulating solubility and target binding .

Reduction

-

Ester to Alcohol : LiAlH₄ reduces the ester to a hydroxymethyl group, forming 5-(hydroxymethyl)-2-aminothiazole derivatives .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

-

Compound 10 (3-chloro-substituted derivative) exhibited IC₅₀ = 2.01 μM against HT29 cells, linked to improved hydrophobic interactions .

Cyclization and Heterocycle Formation

The amino group participates in cyclocondensation:

-

Thiadiazine Formation : Reacts with phenyl thiosemicarbazide to yield fused thiadiazine heterocycles .

-

Imidazothiazoles : Condensation with 2-aminobenzothiazole produces imidazo[2,1-b]thiazoles, active against HepG2 cells (IC₅₀ < 10 μM) .

Biological Activity Correlation

Structural modifications directly influence pharmacological properties:

Key Research Findings

-

Anticancer Potency : Halogenation at the meta-position of the phenyl ring enhances cytotoxicity by 4–6 fold compared to unsubstituted analogs .

-

SAR Insights :

-

Synthetic Efficiency : One-pot bromination/cyclization protocols achieve yields >75% .

This compound’s reactivity profile underscores its utility as a scaffold for drug discovery, particularly in oncology and neurology. Continued exploration of its derivatives is warranted to unlock novel therapeutic candidates.

Propriétés

IUPAC Name |

methyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-16-8-5-3-7(4-6-8)9-10(11(15)17-2)18-12(13)14-9/h3-6H,1-2H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSRFDCUXNFFFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592587 | |

| Record name | Methyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218631-55-1 | |

| Record name | Methyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.